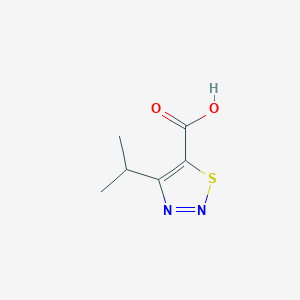

Acide 4-isopropyl-1,2,3-thiadiazole-5-carboxylique

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-Isopropyl-1,2,3-thiadiazole-5-carboxylic acid is a heterocyclic compound with the molecular formula C6H8N2O2S. It is characterized by the presence of a thiadiazole ring, which is a five-membered ring containing two nitrogen atoms and one sulfur atom.

Applications De Recherche Scientifique

4-Isopropyl-1,2,3-thiadiazole-5-carboxylic acid has several scientific research applications:

Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.

Materials Science: The compound is used in the synthesis of novel materials with unique electronic and optical properties.

Biology: It is studied for its antimicrobial properties and potential use in developing new antibiotics.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-Isopropyl-1,2,3-thiadiazole-5-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of isopropyl hydrazine with carbon disulfide, followed by oxidation and cyclization to form the thiadiazole ring. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and catalysts like sulfuric acid .

Industrial Production Methods

Industrial production of 4-Isopropyl-1,2,3-thiadiazole-5-carboxylic acid may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Analyse Des Réactions Chimiques

Types of Reactions

4-Isopropyl-1,2,3-thiadiazole-5-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiadiazole ring to a more saturated form.

Substitution: The carboxylic acid group can be substituted with other functional groups through esterification or amidation reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like thionyl chloride for esterification or amines for amidation are employed.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, esters, and amides, depending on the specific reaction conditions and reagents used .

Mécanisme D'action

The mechanism by which 4-Isopropyl-1,2,3-thiadiazole-5-carboxylic acid exerts its effects involves interaction with specific molecular targets. For instance, in cancer cells, it may inhibit topoisomerase II, leading to DNA double-strand breaks and cell death . In antimicrobial applications, it disrupts bacterial cell wall synthesis, leading to cell lysis .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 4-Methyl-1,2,3-thiadiazole-5-carboxylic acid

- 4-Ethyl-1,2,3-thiadiazole-5-carboxylic acid

- 4-Propyl-1,2,3-thiadiazole-5-carboxylic acid

Uniqueness

4-Isopropyl-1,2,3-thiadiazole-5-carboxylic acid is unique due to its specific isopropyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for specific applications .

Activité Biologique

4-Isopropyl-1,2,3-thiadiazole-5-carboxylic acid is a compound belonging to the thiadiazole family, which has garnered attention for its diverse biological activities. This article explores its biological activity, including antimicrobial, antiviral, anticancer properties, and potential applications in various fields.

Chemical Structure and Properties

The molecular formula of 4-Isopropyl-1,2,3-thiadiazole-5-carboxylic acid is C6H9N3OS. The presence of the thiadiazole ring contributes to its biological activity by influencing the compound's interaction with biological targets.

Antimicrobial Activity

Research indicates that derivatives of thiadiazole compounds exhibit significant antimicrobial properties. For instance, studies have shown that certain derivatives demonstrate potent activity against Gram-positive and Gram-negative bacteria.

| Compound | MIC (µg/mL) | MBC (µg/mL) | Bacterial Strains |

|---|---|---|---|

| 4-Isopropyl-1,2,3-thiadiazole-5-carboxylic acid | 125–1000 | >1000 | Staphylococcus aureus, Escherichia coli |

| 5-Nitro-2-furyl derivative | 1.95–15.62 | 1–4 | Staphylococcus aureus |

The minimum inhibitory concentration (MIC) values for 4-Isopropyl-1,2,3-thiadiazole-5-carboxylic acid against various bacterial strains range from 125 µg/mL to >1000 µg/mL. Notably, it showed the highest sensitivity against Escherichia coli ATCC 25922 with an MIC of 125 µg/mL .

Antiviral Activity

Thiadiazole derivatives have also been evaluated for their antiviral properties. Some studies report that these compounds exhibit moderate antiviral activity against viruses such as Tobacco Mosaic Virus (TMV).

| Compound | Concentration (µg/mL) | Curative Rate (%) | Inactivation Rate (%) |

|---|---|---|---|

| Thiadiazole derivative | 500 | 60 | 90.3 |

The incorporation of specific moieties within the thiadiazole structure has been linked to enhanced antiviral efficacy. For example, a derivative demonstrated a curative rate of 60% at a concentration of 500 µg/mL against TMV .

Anticancer Activity

The anticancer potential of thiadiazole compounds is significant. Several studies have reported their effectiveness against various cancer cell lines:

| Compound ID | IC50 (µg/mL) | Cancer Cell Line |

|---|---|---|

| Compound 111 | 12.8 | MCF-7 (breast cancer) |

| Compound 112 | 8.1 | MCF-7 (breast cancer) |

Research indicates that certain derivatives possess IC50 values comparable to established anticancer drugs like doxorubicin, suggesting their potential as therapeutic agents in oncology .

The mechanisms underlying the biological activities of 4-Isopropyl-1,2,3-thiadiazole-5-carboxylic acid and its derivatives are multifaceted:

- Antimicrobial Mechanism : The thiadiazole ring may disrupt bacterial cell membranes or inhibit key metabolic pathways essential for bacterial survival.

- Antiviral Mechanism : These compounds may interfere with viral replication processes or inhibit viral entry into host cells.

- Anticancer Mechanism : Thiadiazoles can induce apoptosis in cancer cells or inhibit tumor growth by targeting specific cellular pathways involved in cancer progression.

Case Studies and Research Findings

Several case studies highlight the efficacy of thiadiazoles in clinical and laboratory settings:

- A study demonstrated that a specific derivative showed enhanced antimicrobial activity against resistant strains of Staphylococcus aureus, outperforming conventional antibiotics like nitrofurantoin .

- Another investigation into the anticancer properties revealed that certain thiadiazole derivatives significantly reduced tumor size in animal models when compared to control groups .

Propriétés

IUPAC Name |

4-propan-2-ylthiadiazole-5-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O2S/c1-3(2)4-5(6(9)10)11-8-7-4/h3H,1-2H3,(H,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKBQERAJZXEWRH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(SN=N1)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10376884 |

Source

|

| Record name | 4-isopropyl-1,2,3-thiadiazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10376884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

183302-68-3 |

Source

|

| Record name | 4-isopropyl-1,2,3-thiadiazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10376884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.